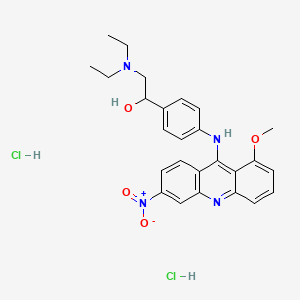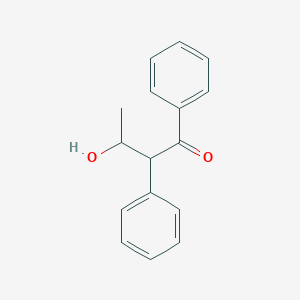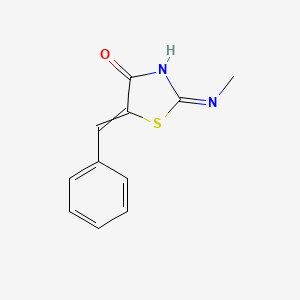
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with a benzylidene group and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of benzaldehyde with 2-(methylamino)-1,3-thiazol-4(5H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
科学的研究の応用
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
作用機序
The mechanism of action of 5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
類似化合物との比較
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Similar in structure but with a thiazolidinedione ring instead of a thiazole ring.
5-Benzylidene-2-thioxo-4-thiazolidinone: Contains a thioxo group instead of a methylamino group.
5-Benzylidene-2,4-dioxothiazolidine: Features a dioxothiazolidine ring
Uniqueness
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity, making it a versatile compound for various applications .
特性
CAS番号 |
36946-78-8 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
5-benzylidene-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-12-11-13-10(14)9(15-11)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
InChIキー |
VXFYDUGKBYJYLZ-UHFFFAOYSA-N |
正規SMILES |
CN=C1NC(=O)C(=CC2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


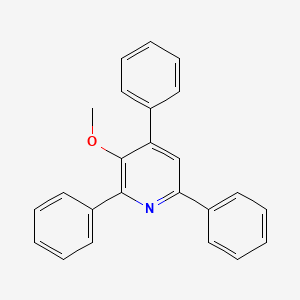
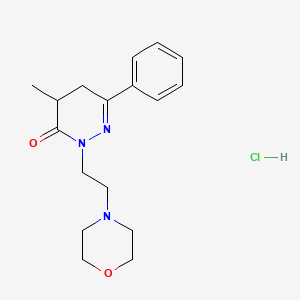

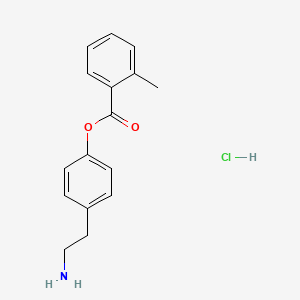
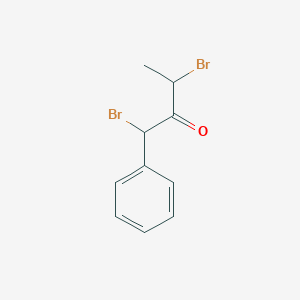
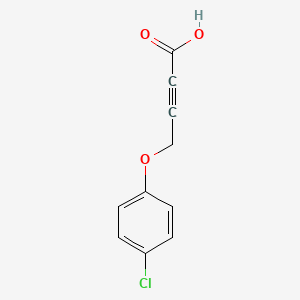

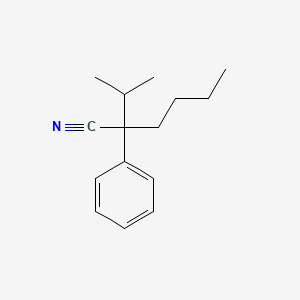



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
